1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Catalog No.
S1923664
CAS No.
84272-90-2
M.F
C8H10
M. Wt
113.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)ben...

CAS Number

84272-90-2

Product Name

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene

Molecular Formula

C8H10

Molecular Weight

113.21 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D

InChI Key

YNQLUTRBYVCPMQ-GGTYFICESA-N

SMILES

CCC1=CC=CC=C1

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H]

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is a deuterated derivative of ethylbenzene, characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound has the molecular formula C8H10C_8H_{10} and is notable for its unique physical and chemical properties due to the presence of deuterium. The incorporation of deuterium can significantly influence reaction kinetics and stability, making it a valuable compound in various scientific applications, particularly in spectroscopy and drug development .

The chemical behavior of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is governed by its aromatic structure. It can undergo several types of reactions:

  • Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring.
  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
  • Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

Common reagents and conditions for these reactions include:

  • Nitration: Concentrated nitric acid and sulfuric acid at 50-60°C.
  • Sulfonation: Fuming sulfuric acid at room temperature.
  • Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride .

The biological activity of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is influenced by its deuterium content. Deuterium's greater mass compared to hydrogen affects bond strength and reaction kinetics. This alteration can modify how the compound interacts with enzymes and other biological targets. Such modifications may lead to changes in pharmacokinetics and metabolic stability, making this compound a candidate for research in drug development .

The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene typically involves deuteration processes:

  • Catalytic Exchange: Conducted in a deuterium gas atmosphere with suitable catalysts (e.g., palladium on carbon) to replace hydrogen atoms with deuterium.
  • Chemical Deuteration: Utilizes deuterated reagents such as deuterated sulfuric acid or acetic acid to facilitate the exchange.

For industrial production, large-scale catalytic exchange processes are often employed due to their efficiency and cost-effectiveness .

This compound has several applications across various fields:

  • Spectroscopy: Its unique isotopic composition enhances NMR (nuclear magnetic resonance) spectroscopy studies by providing clearer signals.
  • Drug Development: The altered metabolic pathways due to deuterium substitution can lead to drugs with improved pharmacological profiles.
  • Chemical Research: Used in mechanistic studies to understand reaction pathways and kinetics better .

Interaction studies involving 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene focus on how its unique isotopic makeup influences interactions with biological molecules. Research indicates that the presence of deuterium can alter enzyme binding affinities and metabolic rates compared to non-deuterated counterparts. These studies are crucial for developing more effective pharmaceuticals with tailored pharmacokinetic properties .

Several compounds are structurally or functionally similar to 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene:

Compound NameDescriptionUnique Features
EthylbenzeneNon-deuterated parent compoundStandard reference for comparison
Deuterated BenzeneBenzene fully substituted with deuteriumAll hydrogens replaced; impacts reactivity
Deuterated TolueneToluene with deuterium substitutionSimilar aromatic properties; different substituents

Uniqueness

The uniqueness of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene lies in its specific pattern of deuteration. This configuration provides distinct advantages in spectroscopic studies and drug development by reducing metabolic degradation and altering pharmacokinetics compared to its non-deuterated analogs .

Molecular Architecture and Bonding Characteristics

The molecular architecture of 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene consists of a benzene ring system with an ethyl substituent, where strategic deuterium substitution has occurred at specific positions. The compound maintains the fundamental hexagonal aromatic structure characteristic of benzene derivatives, with the molecular formula C₈H₃D₇ and a molecular weight of 113.208 grams per mole [1].

The aromatic ring preserves its planar configuration despite deuterium substitution, maintaining the delocalized π-electron system that confers aromatic stability. The carbon-carbon bond lengths within the benzene ring remain essentially unchanged compared to non-deuterated analogues, consistent with theoretical predictions that isotopic substitution has negligible effects on aromatic bond equalization [3] [4]. Experimental rotational spectroscopy studies have demonstrated that the mean bond lengths in deuterated benzenes are remarkably similar to their protiated counterparts, with the carbon-hydrogen and carbon-deuterium bond lengths being effectively identical at approximately 1.0805 Å [3].

The ethyl substituent attached to the benzene ring maintains the typical sp³ hybridization pattern at both carbon atoms. The alpha carbon of the ethyl group, directly bonded to the aromatic ring, bears two deuterium atoms, while the beta carbon retains its three hydrogen atoms. This substitution pattern creates a unique electronic environment that affects both the vibrational properties and the nuclear magnetic resonance characteristics of the molecule [2] .

Deuterium Distribution Patterns in the Benzene Ring and Ethyl Group

The deuterium distribution in 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene follows a highly specific pattern that maximizes the analytical utility of the compound. Five consecutive positions on the benzene ring (positions 1 through 5) contain deuterium atoms, while position 6, which bears the ethyl substituent, retains a hydrogen atom [1] [2]. This asymmetric substitution pattern creates a distinctive spectroscopic signature that facilitates identification and quantification in complex mixtures.

Within the ethyl substituent, deuterium substitution occurs exclusively at the alpha carbon position, where both hydrogen atoms have been replaced with deuterium. The beta carbon of the ethyl group remains fully protonated, maintaining three hydrogen atoms [1]. This selective deuteration pattern is strategically designed to minimize interference in nuclear magnetic resonance spectroscopy while providing clear isotopic markers for analytical applications.

The overall isotopic composition results in seven deuterium atoms and three hydrogen atoms per molecule, achieving an isotopic purity typically exceeding 98 atom percent deuterium at the substituted positions [2]. This high level of isotopic incorporation ensures reliable analytical performance and minimizes background interference in spectroscopic applications.

Comparative Analysis with Non-Deuterated Analogues

The physical and chemical properties of 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene exhibit notable differences when compared to its non-deuterated analogue, ethylbenzene. The molecular weight increases from 106.17 to 113.208 grams per mole due to the mass contribution of seven deuterium atoms [1] [6]. This represents a mass increase of approximately 6.6 percent, which is significant for mass spectrometric analysis and isotopic labeling studies.

The density of the deuterated compound (0.923 grams per milliliter at 25°C) is notably higher than that of regular ethylbenzene (0.867 grams per milliliter), reflecting the increased atomic mass of deuterium compared to hydrogen [1] [6]. Despite this density difference, the boiling point remains remarkably similar at 136°C, demonstrating that isotopic substitution has minimal impact on the fundamental intermolecular forces governing phase transitions in aromatic systems [1].

Vibrational spectroscopy reveals the most pronounced differences between deuterated and non-deuterated analogues. The carbon-deuterium stretching frequencies appear in the range of 2100 to 2300 wavenumbers, significantly red-shifted compared to carbon-hydrogen stretching frequencies around 3000 wavenumbers [7] [8]. This frequency shift results from the increased mass of deuterium, which reduces the vibrational frequency according to the relationship ν ∝ (k/μ)^(1/2), where k is the force constant and μ is the reduced mass.

Kinetic isotope effects represent another important distinction between deuterated and non-deuterated compounds. The carbon-deuterium bond exhibits greater stability toward bond-breaking reactions, typically showing primary kinetic isotope effects of 1.3 to 1.4 for reactions involving carbon-deuterium bond cleavage [9] [10]. This enhanced stability proves valuable in metabolic studies and reaction mechanism investigations, where deuterium labeling can slow specific reaction pathways and facilitate mechanistic elucidation.

Nuclear magnetic resonance spectroscopy provides the most diagnostic differences between the compounds. The deuterated positions become effectively invisible in proton nuclear magnetic resonance spectra, creating characteristic void patterns that facilitate structural identification. The remaining hydrogen atoms exhibit chemical shifts that may be subtly altered due to secondary isotope effects, though these changes are typically small (less than 0.1 parts per million) and require high-field spectrometers for reliable detection [11] .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2024-04-15

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